molecular formula C6H3ClN2O4S B1207316 7-Chloro-4-benzofurazansulfonic acid CAS No. 81377-20-0

7-Chloro-4-benzofurazansulfonic acid

Cat. No.: B1207316
CAS No.: 81377-20-0
M. Wt: 234.62 g/mol
InChI Key: YITNZTMNWIIAGA-UHFFFAOYSA-N
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Description

7-Chloro-4-benzofurazansulfonic acid is a chemical compound known for its water-soluble properties and its use as a fluorogenic reagent. It is highly specific for thiol groups, making it valuable in various biochemical applications, including the investigation of glutathione S-transferases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-benzofurazansulfonic acid typically involves the chlorination of benzofurazan followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound involve large-scale chemical reactors where the chlorination and sulfonation processes are optimized for efficiency and yield. The product is then purified through crystallization or other separation techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: This compound can be reduced using reducing agents like sodium borohydride.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride in an aqueous or alcoholic medium.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

Scientific Research Applications

7-Chloro-4-benzofurazansulfonic acid is widely used in scientific research due to its specificity for thiol groups. Some of its applications include:

Mechanism of Action

The mechanism of action of 7-Chloro-4-benzofurazansulfonic acid involves its interaction with thiol groups. The compound forms a fluorescent adduct with thiols, which can be detected using fluorescence spectroscopy. This interaction is highly specific, making it a valuable tool for studying thiol-containing biomolecules .

Comparison with Similar Compounds

  • 4-Chloro-7-sulfobenz-2-oxa-1,3-diazole ammonium salt
  • 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid ammonium salt
  • 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt

Uniqueness: 7-Chloro-4-benzofurazansulfonic acid is unique due to its high specificity for thiol groups and its water-soluble nature. This makes it particularly useful in aqueous environments and for applications requiring high sensitivity and specificity .

Properties

IUPAC Name

4-chloro-2,1,3-benzoxadiazole-7-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4S/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6/h1-2H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITNZTMNWIIAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001956
Record name 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81377-20-0
Record name 7-Chloro-4-sulfobenzoxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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